Fluo-4
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Overview
Description
Fluo-4 (potassium salt) is a green-fluorescent calcium indicator used to measure calcium ion concentrations inside living cells. It is an analog of Fluo-3, with two chlorine substituents replaced by fluorines, resulting in increased fluorescence excitation at 488 nm and consequently higher fluorescence signal levels . This compound is widely used in biological research for high-throughput screening of receptor ligands and calcium-permeable ion channels .
Preparation Methods
Fluo-4 (potassium salt) is synthesized by modifying Fluo-3. The synthetic route involves replacing the chlorine substituents in Fluo-3 with fluorines. This modification enhances the fluorescence properties of the compound . Industrial production methods typically involve the use of advanced organic synthesis techniques to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Fluo-4 (potassium salt) primarily undergoes reactions related to its role as a calcium indicator. Upon binding with calcium ions, the compound exhibits a significant increase in fluorescence intensity . Common reagents used in these reactions include calcium chloride and other calcium salts. The major product formed from these reactions is the calcium-bound form of this compound, which is highly fluorescent .
Scientific Research Applications
Fluo-4 (potassium salt) has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study calcium ion dynamics in various chemical reactions
Biology: Widely used in cell biology to measure intracellular calcium levels, which are crucial for various cellular processes
Medicine: Employed in pharmacological studies to screen for drugs that affect calcium signaling pathways
Industry: Utilized in high-throughput screening assays to identify potential drug candidates that modulate calcium ion channels
Mechanism of Action
Fluo-4 (potassium salt) exerts its effects by binding to calcium ions. The binding of calcium ions to this compound induces a conformational change in the molecule, resulting in a significant increase in fluorescence intensity . This fluorescence change allows researchers to monitor calcium ion concentrations in real-time. The molecular targets involved in this process are the calcium ions themselves, and the pathways include calcium signaling pathways that regulate various cellular functions .
Comparison with Similar Compounds
Fluo-4 (potassium salt) is similar to other calcium indicators such as Fluo-3, Fluo-8, and Cal-520. it has unique properties that make it stand out:
Fluo-3: This compound is an improved version of Fluo-3, with higher fluorescence excitation and signal levels
Fluo-8: Fluo-8 has a higher calcium binding affinity but this compound is more photostable.
These unique properties make this compound (potassium salt) a preferred choice for many researchers in various fields.
Properties
Molecular Formula |
C36H30F2N2O13 |
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Molecular Weight |
736.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid |
InChI |
InChI=1S/C36H30F2N2O13/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50) |
InChI Key |
OUVXYXNWSVIOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)O)F)N(CC(=O)O)CC(=O)O |
Synonyms |
Fluo 4 Fluo-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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